molecular formula C14H12N4 B2921939 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-47-8

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2921939
CAS No.: 168893-47-8
M. Wt: 236.278
InChI Key: WKRAFFFBIATERY-UHFFFAOYSA-N
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Description

5-(4-Phenylphenyl)-1H-1,2,4-triazol-3-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel central nervous system (CNS) active agents. As a derivative of the 1,2,4-triazol-3-amine scaffold, this compound is recognized for its potential as a key intermediate or pharmacophore in the design of new therapeutic candidates. The 1,2,4-triazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . Specifically, derivatives of 1,2,4-triazol-3-amine have been extensively investigated for their potent anticonvulsant properties. Research on analogous compounds has demonstrated that such structures can act as agonists at the benzodiazepine binding site on GABA A receptors, which is a major target for antiepileptic and anxiolytic drugs . The pharmacological activity is believed to be mediated through the enhancement of inhibitory neurotransmission by increasing GABA content in the brain . This mechanism underpins the value of this chemical class in neuroscience research aimed at combating drug-resistant epilepsy. Beyond neurology, the 1,2,4-triazole ring is a versatile fragment found in molecules with a wide range of bioactivities. Marketed drugs containing this motif include antifungal agents (e.g., fluconazole), antivirals (e.g., ribavirin), and breast cancer treatments (e.g., letrozole), highlighting the broad utility of this heterocycle in pharmaceutical development . Researchers therefore leverage this compound in various discovery programs, including those for antimicrobial, anti-inflammatory, and antitumor agents. Please note that the specific CAS number, molecular weight, melting point, and other analytical data for this exact compound are subject to verification via the Certificate of Analysis for your specific lot. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-16-13(17-18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAFFFBIATERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted triazole or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features make it a candidate for binding to specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents. Its triazole ring is a common motif in many bioactive molecules.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The biphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tautomerism in 1,2,4-Triazole Derivatives

1,2,4-Triazoles exhibit annular tautomerism. For example, 3-phenyl-1H-1,2,4-triazol-5-amine (tautomer I) and 5-phenyl-1H-1,2,4-triazol-3-amine (tautomer II) co-crystallize in a 1:1 ratio, forming distinct hydrogen-bonded networks . Key differences include:

  • Planarity: Tautomer I is nearly planar (phenyl-triazole dihedral angle: 2.3°), while tautomer II is non-planar (dihedral angle: 30.8°) .
  • Electron Delocalization: Tautomer I shows stronger π-delocalization between the amino group and triazole ring (C–N bond length: 1.337 Å) compared to tautomer II (C–N: 1.372 Å) .

Substituent Effects on Molecular Geometry

Compound Substituent (Position 5) Dihedral Angle (Phenyl vs. Triazole) Hydrogen Bonding Network
5-Phenyl-1H-1,2,4-triazol-3-amine Phenyl 2.3° (tautomer I), 30.8° (tautomer II) 2D network via N–H⋯N bonds
5-(4-Phenylphenyl)-1H-1,2,4-triazol-3-amine (hypothetical) Biphenyl Likely >30° due to steric hindrance Predicted weaker H-bonding
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Methylpiperazine Flexible substituent disrupts planarity Enhanced solubility via basic N atoms

Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility Key Spectral Data (¹H NMR)
5-Phenyl-1H-1,2,4-triazol-3-amine 160.18 g/mol 1.2 Moderate in DMSO δ 14.13 (s, 1H, NH), 7.51 (m, 3H, Ph)
5-(4-Bromophenoxy)ethyl-piperazine analog 469.94 g/mol 3.5 Low Not reported
This compound (hypothetical) 266.30 g/mol 4.1 Poor Expected aromatic peaks at δ 7.2–8.0

Biological Activity

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential as an enzyme inhibitor, its applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. The biphenyl group enhances the compound's binding affinity and specificity towards biological targets. Its molecular formula is C13H12N4C_{13}H_{12}N_4, and its structure can be represented as follows:

Structure C6H5C6H4N3\text{Structure }C_6H_5-C_6H_4-N_3

The mechanism of action of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The triazole moiety allows for significant interactions within biological systems, making it a candidate for further research in drug development.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor . It may interact with enzymes involved in various metabolic pathways, thereby influencing their activity. For instance, studies have shown that triazole derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties . Triazole derivatives are commonly explored for their efficacy against bacterial and fungal infections. The presence of the triazole ring is associated with antifungal activity, similar to established agents like fluconazole .

Anticancer Potential

In addition to antimicrobial effects, this compound has shown potential in anticancer applications . Its structural attributes allow it to interact with cancer cell pathways effectively. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

Study Findings
Study 1 Demonstrated enhanced efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, by modifying the triazole structure.
Study 2 Identified new DHFR inhibitors with comparable efficacy to traditional drugs like methotrexate.
Study 3 Evaluated a series of phenyltriazole derivatives for their anti-HIV activity, highlighting the importance of structural modifications for potency.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with appropriate aryl-substituted precursors. Recrystallization from ethanol is a critical step for purity optimization, as demonstrated in analogous triazole derivatives .
  • Key Considerations : Monitor reaction temperatures (typically 80–100°C) to avoid side products. Use thin-layer chromatography (TLC) or HPLC to verify intermediate purity.

Q. How can annular tautomerism in 1,2,4-triazole derivatives impact structural characterization?

  • Methodology : X-ray crystallography is essential to resolve tautomeric forms. For example, 3-phenyl-1,2,4-triazol-5-amine and its tautomer crystallize in a 1:1 ratio, with planar geometry in one tautomer and non-planar dihedral angles (e.g., 30.8°) in the other .
  • Data Insight :

TautomerDihedral Angle (Phenyl vs. Triazole)Bond Length (C–N)
I (Planar)2.3°1.337 Å
II (Non-planar)30.8°1.372 Å
Source: Crystallographic data from Acta Crystallographica .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding.
  • FT-IR : Identify N–H stretching (3100–3300 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do tautomeric forms influence the compound’s reactivity in catalytic or biological applications?

  • Methodology : Compare reaction kinetics of tautomers using density functional theory (DFT) calculations. The planar tautomer (I) exhibits stronger π-electron delocalization, enhancing electrophilic substitution reactivity, while the non-planar tautomer (II) may favor nucleophilic interactions .
  • Experimental Design : Use controlled crystallization conditions (e.g., solvent polarity, temperature) to isolate dominant tautomers for reactivity assays.

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?

  • Methodology : Follow protocols for hazardous waste segregation, as outlined in safety guidelines for triazole derivatives. Partner with certified waste management firms for neutralization of reactive byproducts (e.g., nitro intermediates) .
  • Stability Data :

PropertyValue
Aqueous Solubility (pH 7.4)18.1 µg/mL
Photodegradation Half-LifePending further studies

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina.
  • QSAR Studies : Correlate substituent effects (e.g., fluorine or phenyl groups) with bioactivity. For example, fluorobenzyl-thioether analogs show antimicrobial activity due to enhanced membrane penetration .
    • Case Study : Replace the phenyl group with a pyridinyl moiety to improve water solubility while maintaining planar geometry for target binding .

Q. What experimental designs are robust for evaluating pharmacological activity in vivo?

  • Methodology : Use randomized block designs with split-plot arrangements to test dose-response relationships. For example:

  • Primary Plots : Compound concentration gradients.
  • Subplots : Biological replicates (e.g., cell lines or animal models).
  • Endpoints : Measure IC50_{50} values or antioxidant activity via DPPH assays .

Data Contradictions and Resolution

  • Tautomer Stability : Evidence suggests environmental conditions (solvent, temperature) dictate tautomer prevalence, contradicting assumptions of inherent stability. Resolve by conducting variable-temperature NMR or crystallography.
  • Synthetic Yields : Discrepancies in yields may arise from thiourea precursor purity. Standardize starting materials and reaction conditions for reproducibility.

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